

# In-Depth Technical Guide: Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH

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## Compound of Interest

Compound Name: *Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH*

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This technical guide provides a detailed overview of the chemical properties of **Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH**, a specialized dipeptide derivative crucial in advanced peptide synthesis.

## Core Compound Analysis

**Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH** is a complex dipeptide utilized in solid-phase peptide synthesis (SPPS). Its structure is designed to overcome common challenges associated with peptide aggregation, particularly in sequences containing the Trp-Thr motif. The incorporation of a pseudoproline (Psi(Me,Me)pro) moiety at the threonine residue disrupts secondary structure formation, enhancing the efficiency and purity of the synthesized peptide.<sup>[1]</sup>

The N-terminal tryptophan is protected by a fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) group on the indole side chain. The threonine residue is modified to form a dimethylated oxazolidine, the Psi(Me,Me)pro group, which is labile to trifluoroacetic acid (TFA).<sup>[1]</sup> This strategic protection scheme is integral to its application in Fmoc-based SPPS.

## Molecular Weight Data

The molecular weights of the subject dipeptide and its primary constituent amino acid derivatives are summarized in the table below for easy reference and comparison.

| Compound                            | Molecular Formula | Molecular Weight ( g/mol ) |
|-------------------------------------|-------------------|----------------------------|
| Fmoc-Trp(Boc)-OH                    | C31H30N2O6        | 526.58[2][3]               |
| Fmoc-Thr-OH                         | C19H19NO5         | 341.36[4]                  |
| Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH | C38H41N3O8        | 667.75[1][5]               |

## Experimental Protocols

The primary application of **Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH** is in Fmoc Solid-Phase Peptide Synthesis (SPPS). A generalized experimental protocol for its use is as follows:

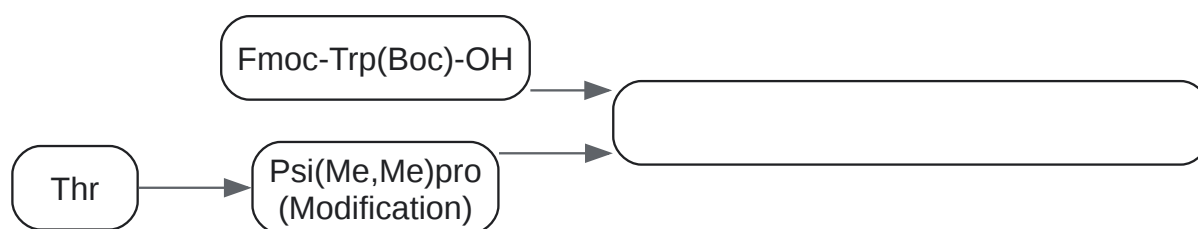
- **Resin Preparation:** Start with a suitable solid support (e.g., Rink amide resin) and perform the initial deprotection of the Fmoc group using a 20% piperidine solution in dimethylformamide (DMF).
- **Coupling of the Dipeptide:** Dissolve **Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH** in a suitable solvent (e.g., DMF). Activate the carboxylic acid group using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). Add the activated dipeptide solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.
- **Washing:** After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
- **Fmoc Deprotection:** Remove the Fmoc group from the N-terminus of the newly coupled dipeptide using a 20% piperidine solution in DMF.
- **Chain Elongation:** Continue the peptide synthesis by coupling the next Fmoc-protected amino acid in the sequence using standard SPPS protocols.

- **Cleavage and Deprotection:** Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc and the Psi(Me,Me)pro moiety) using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers to protect sensitive residues.
- **Purification and Analysis:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

## Visualizations

### Logical Relationship of Components

The following diagram illustrates the constituent parts that form the final dipeptide derivative.

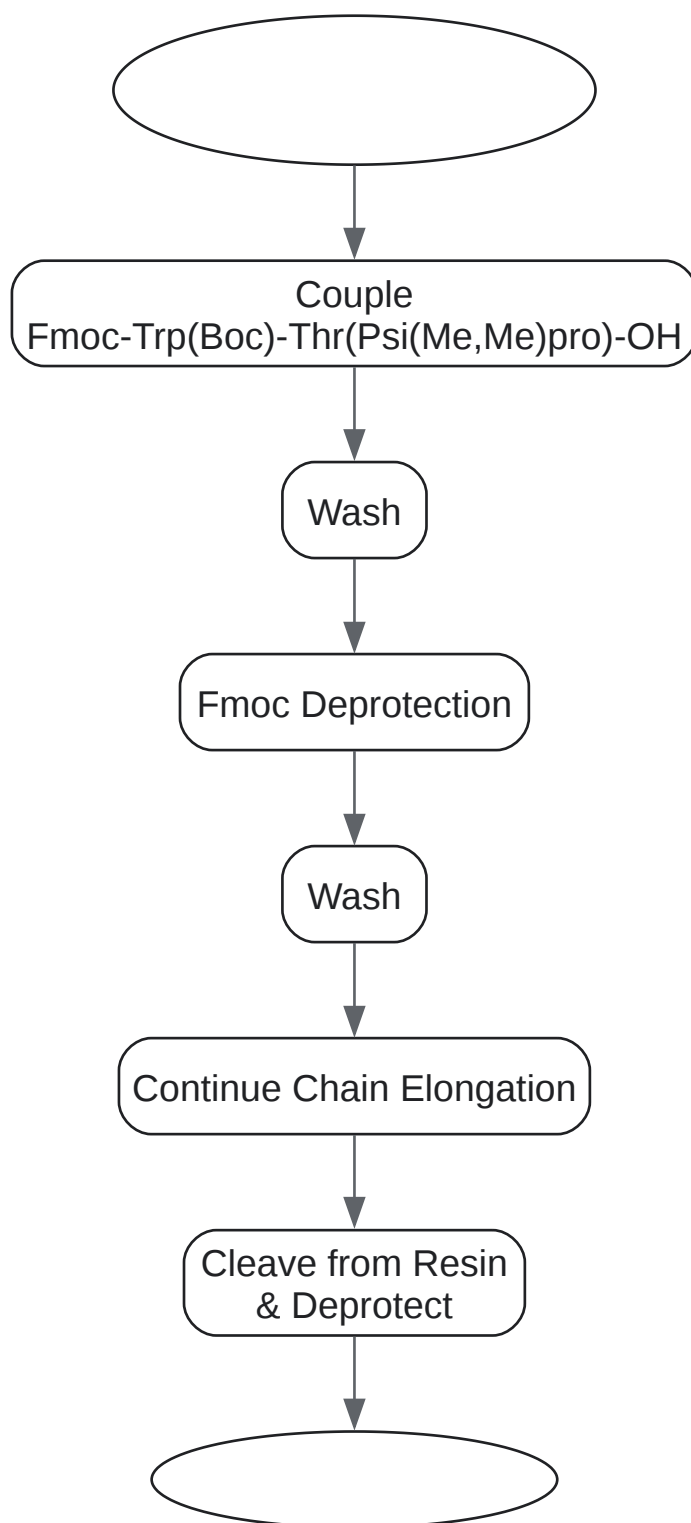


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Caption: Constituent components of the target dipeptide.

## Experimental Workflow for Peptide Synthesis

This diagram outlines the key steps in utilizing the dipeptide for solid-phase peptide synthesis.



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Caption: SPPS workflow using the pseudoproline dipeptide.

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## References

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